N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide
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Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
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Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C17H21N5 |
Molecular Weight | 295.38 g/mol |
CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. The following table summarizes the findings related to the cytotoxic effects of similar compounds on various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrazole derivative A | MCF7 | 3.79 |
Pyrazole derivative B | SF-268 | 12.50 |
Pyrazole derivative C | NCI-H460 | 42.30 |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 | 17.82 |
These derivatives exhibit significant cytotoxicity, indicating that the incorporation of the pyrazole structure may enhance the anticancer activity of the compounds.
The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit Aurora-A kinase and CDK2, both of which are critical for cell cycle regulation.
In a study by Sun et al., a related pyrazole derivative demonstrated potent inhibition of CDK2 with an IC50 value of 25 nM while also affecting proliferation in H460 and A549 cell lines within a range of 0.75–4.21 µM .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent investigation, a series of pyrazole derivatives were synthesized and evaluated for their antitumor efficacy against various cancer cell lines. One notable compound showed an IC50 value significantly lower than standard treatments, suggesting enhanced potency.
Case Study 2: Inhibition of PI3Kδ
Another study focused on the inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ), which is implicated in several cancers and inflammatory diseases. The compound demonstrated selectivity against PI3Kδ with an IC50 value in the low nanomolar range (e.g., CPL302253 with IC50 = 2.8 nM), indicating its potential as a therapeutic candidate for further development .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-14-9-15(2)28(27-14)20-11-19(25-13-26-20)22-7-8-23-21(29)10-16-12-24-18-6-4-3-5-17(16)18/h3-6,9,11-13,24H,7-8,10H2,1-2H3,(H,23,29)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHJIXAVBYPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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